
D-Proline-13C5,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Proline-13C5,15N: is an isotopically labeled version of D-Proline, where five carbon atoms are replaced with the carbon-13 isotope and the nitrogen atom is replaced with the nitrogen-15 isotope. This compound is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline-13C5,15N typically involves the incorporation of isotopically labeled precursors during the synthesis of D-Proline. One common method is the use of labeled carbon dioxide (13CO2) and ammonia (15NH3) in the Strecker synthesis, which involves the formation of an α-amino nitrile intermediate that is subsequently hydrolyzed to yield the labeled amino acid .
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound often involves large-scale fermentation processes using microorganisms that can incorporate the labeled isotopes into their metabolic pathways. This method ensures high yields and purity of the labeled compound .
化学反応の分析
Types of Reactions: D-Proline-13C5,15N undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: D-Proline can be oxidized to form pyrroline-5-carboxylate.
Reduction: Reduction of D-Proline can yield hydroxyproline.
Substitution: Substitution reactions can occur at the amino group or the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrroline-5-carboxylate.
Reduction: Hydroxyproline.
Substitution: Various N-substituted or O-substituted proline derivatives.
科学的研究の応用
Chemistry: D-Proline-13C5,15N is extensively used in NMR spectroscopy to study the structure and dynamics of peptides and proteins. The isotopic labeling enhances the sensitivity and resolution of NMR signals, allowing for detailed structural analysis .
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme mechanisms. Its incorporation into proteins and peptides helps in understanding protein folding and interactions .
Medicine: this compound is used in medical research to study the pharmacokinetics and metabolism of proline-containing drugs. It helps in identifying metabolic pathways and potential drug interactions .
Industry: In the industrial sector, this compound is used in the production of labeled peptides and proteins for various applications, including drug development and quality control .
作用機序
The mechanism of action of D-Proline-13C5,15N is similar to that of natural D-Proline. It acts as a substrate for proline-specific enzymes and participates in various biochemical pathways. The isotopic labeling does not alter its chemical properties but allows for its detection and quantification using NMR and mass spectrometry techniques .
類似化合物との比較
L-Proline-13C5,15N: An isotopically labeled version of L-Proline, used in similar applications as D-Proline-13C5,15N.
D-Proline-15N: Labeled only with nitrogen-15, used for specific NMR studies.
L-Proline-13C5: Labeled only with carbon-13, used for specific NMR studies.
Uniqueness: this compound is unique due to its dual isotopic labeling, which provides enhanced sensitivity and resolution in NMR and mass spectrometry studies. This makes it particularly valuable in complex structural and metabolic studies .
特性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
121.087 g/mol |
IUPAC名 |
(2R)-(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
ONIBWKKTOPOVIA-WAPLMMNXSA-N |
異性体SMILES |
[13CH2]1[13CH2][13C@@H]([15NH][13CH2]1)[13C](=O)O |
正規SMILES |
C1CC(NC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)
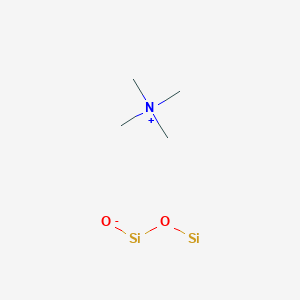
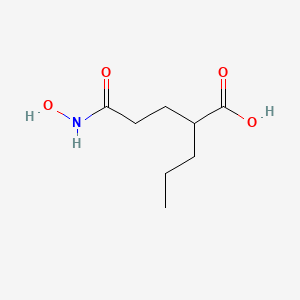
![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)
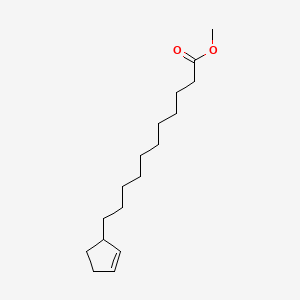
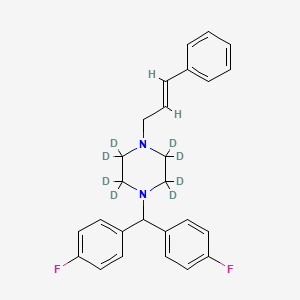


![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
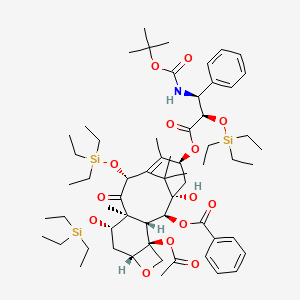

![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
